molecular formula C6H13NO2 B13182642 4-Amino-2-ethylbutanoic acid

4-Amino-2-ethylbutanoic acid

Cat. No.: B13182642
M. Wt: 131.17 g/mol
InChI Key: SOOCLGXZSDVHSO-UHFFFAOYSA-N
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Description

4-Amino-2-ethylbutanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of butanoic acid, featuring an amino group at the fourth position and an ethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-ethylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine derivatives. For instance, the reaction of glycine Schiff base with ethyl iodide under basic conditions forms the desired product. The reaction typically requires a strong base such as sodium hydride and is conducted in an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar alkylation techniques. The process is optimized for high yield and purity, employing advanced purification methods such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-ethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides and other substituted products.

Scientific Research Applications

4-Amino-2-ethylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug design.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-2-ethylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, where it undergoes enzymatic transformations that modulate its biological effects.

Comparison with Similar Compounds

    Valine: An essential amino acid with a similar structure but lacking the ethyl group at the second position.

    2-Amino-3-methylbutanoic acid: Another derivative of butanoic acid with a methyl group instead of an ethyl group.

Comparison: 4-Amino-2-ethylbutanoic acid is unique due to the presence of both an amino group and an ethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

4-amino-2-ethylbutanoic acid

InChI

InChI=1S/C6H13NO2/c1-2-5(3-4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)

InChI Key

SOOCLGXZSDVHSO-UHFFFAOYSA-N

Canonical SMILES

CCC(CCN)C(=O)O

Origin of Product

United States

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